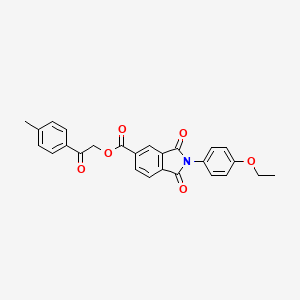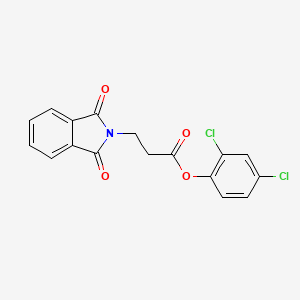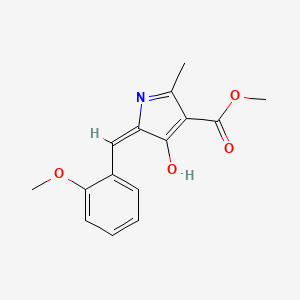
2-(4-methylphenyl)-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-metilfenil)-2-oxoetílico 2-(4-etoxi-fenil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato es un compuesto orgánico complejo con una estructura única que incluye componentes tanto aromáticos como heterocíclicos
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-(4-metilfenil)-2-oxoetílico 2-(4-etoxi-fenil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato típicamente implica reacciones orgánicas de varios pasosLas condiciones de reacción a menudo requieren el uso de catalizadores, disolventes y controles específicos de temperatura para garantizar altos rendimientos y pureza .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para maximizar la eficiencia y minimizar los costes. Técnicas como la química de flujo continuo y la síntesis automatizada pueden emplearse para optimizar el proceso y garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-metilfenil)-2-oxoetílico 2-(4-etoxi-fenil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir los grupos carbonilo a alcoholes o aminas.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones a menudo implican disolventes, temperaturas y niveles de pH específicos para optimizar los resultados de la reacción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
2-(4-metilfenil)-2-oxoetílico 2-(4-etoxi-fenil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Puede estudiarse por su potencial actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Medicina: Podría explorarse como un posible candidato a fármaco o como un componente en sistemas de administración de fármacos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos .
Mecanismo De Acción
El mecanismo de acción de 2-(4-metilfenil)-2-oxoetílico 2-(4-etoxi-fenil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato implica su interacción con objetivos moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Phostams: Estos son análogos de fósforo de las lactamas y tienen actividades biológicas similares
Phostones: Estos compuestos son similares en estructura y función al compuesto en cuestión
Phostines: Esta es otra clase de heterociclos que contienen fósforo con propiedades comparables
Singularidad
2-(4-metilfenil)-2-oxoetílico 2-(4-etoxi-fenil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-carboxilato es único debido a su combinación específica de componentes aromáticos y heterocíclicos, lo que puede conferir propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares .
Propiedades
Fórmula molecular |
C26H21NO6 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H21NO6/c1-3-32-20-11-9-19(10-12-20)27-24(29)21-13-8-18(14-22(21)25(27)30)26(31)33-15-23(28)17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3 |
Clave InChI |
IFKOZCAKIOSWKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)

![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)

![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
![6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621547.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)

![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)
